REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([F:8])=[C:6]([CH:9]=[CH2:10])[N:5]=[C:4]([C:11]([O:13][CH3:14])=[O:12])[CH:3]=1>C(O)C.[Pd]>[NH2:1][C:2]1[C:7]([F:8])=[C:6]([CH2:9][CH3:10])[N:5]=[C:4]([C:11]([O:13][CH3:14])=[O:12])[CH:3]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC(=C1F)C=C)C(=O)OC
|
Name
|
|
Quantity
|
0.976 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken on the Parr Shaker for 45 min The catalyst
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen gas three times
|
Type
|
CUSTOM
|
Details
|
was removed via filtration through celite
|
Type
|
WASH
|
Details
|
The celite was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC(=C1F)CC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.14 mmol | |
AMOUNT: MASS | 820 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |